2-([1]benzofuro[3,2-d]pyrimidin-4-yloxy)-N,N-dimethylethanamine
Description
2-(Benzofuro[3,2-d]pyrimidin-4-yloxy)-N,N-dimethylethanamine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. This compound is part of the benzofuro[3,2-d]pyrimidine family, which is known for its diverse biological activities, including anti-inflammatory, antiviral, analgesic, antiproliferative, and antimicrobial properties .
Properties
Molecular Formula |
C14H15N3O2 |
|---|---|
Molecular Weight |
257.29 g/mol |
IUPAC Name |
2-([1]benzofuro[3,2-d]pyrimidin-4-yloxy)-N,N-dimethylethanamine |
InChI |
InChI=1S/C14H15N3O2/c1-17(2)7-8-18-14-13-12(15-9-16-14)10-5-3-4-6-11(10)19-13/h3-6,9H,7-8H2,1-2H3 |
InChI Key |
BDAAPZPARUQZGV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC1=NC=NC2=C1OC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzofuro[3,2-d]pyrimidin-4-yloxy)-N,N-dimethylethanamine typically involves the aza-Wittig reaction. This reaction uses iminophosphoranes and n-butyl isocyanate at temperatures ranging from 40 to 50°C to form carbodiimide intermediates. These intermediates then react with nitrogen-oxygen-containing nucleophiles to yield the desired benzofuro[3,2-d]pyrimidine derivatives in satisfactory yields. The reaction is catalyzed by sodium ethoxide or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis, such as optimizing reaction conditions and using continuous flow reactors, could be applied to produce this compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-(Benzofuro[3,2-d]pyrimidin-4-yloxy)-N,N-dimethylethanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen and oxygen sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzofuro[3,2-d]pyrimidine derivatives.
Scientific Research Applications
2-(Benzofuro[3,2-d]pyrimidin-4-yloxy)-N,N-dimethylethanamine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an anti-inflammatory and antiviral agent.
Medicine: Explored for its analgesic and antiproliferative properties, making it a candidate for cancer therapy.
Mechanism of Action
The mechanism of action of 2-(Benzofuro[3,2-d]pyrimidin-4-yloxy)-N,N-dimethylethanamine involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell proliferation, thereby exerting antiproliferative effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 2-Alkylthio-benzofuro[3,2-d]pyrimidin-4(3H)-ones
- 1-Aryl-2-alkylthio-benzofuro[3,2-d]-1,2,4-triazolo[1,5-a]pyrimidin-5(1H)-ones
Uniqueness
2-(Benzofuro[3,2-d]pyrimidin-4-yloxy)-N,N-dimethylethanamine stands out due to its unique combination of biological activities and its potential as a versatile building block in synthetic chemistry. Its ability to undergo various chemical reactions and its broad spectrum of biological activities make it a valuable compound for further research and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
